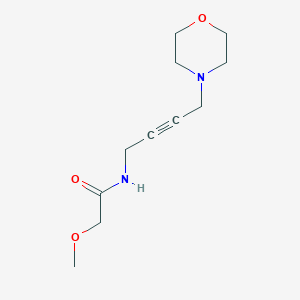

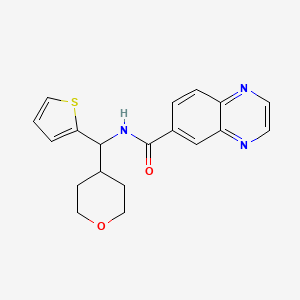

1-(Methylsulfonyl)-3-phenylpyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methylsulfonyl compounds are a class of organic compounds that contain a sulfonyl functional group (R-SO2-R’) attached to two carbon atoms . They are known for their reactivity and are often used in chemical synthesis .

Molecular Structure Analysis

Methylsulfonyl compounds typically have a sulfonyl functional group (SO2) attached to a carbon atom . The exact molecular structure would depend on the other components of the molecule .Chemical Reactions Analysis

Methylsulfonyl compounds are known for their reactivity . They can undergo various chemical reactions, including sulfonylation reactions . The specific reactions would depend on the structure of the compound .Physical And Chemical Properties Analysis

Methylsulfonyl compounds are typically solid and dissolve in polar organic solvents . They are reactive towards water, alcohols, and many amines . The exact physical and chemical properties would depend on the specific structure of the compound .Scientific Research Applications

Design and Synthesis of New Ionic Liquids

Research led by Shaplov et al. (2011) introduced novel ionic monomers that resemble highly conductive anions. These monomers were used to create new anionic “polymeric ionic liquids” (PILs) with significant improvements in ionic conductivity, demonstrating their potential in electrochemical applications. This advancement underscores the importance of such structures in enhancing the performance of polymeric materials (Shaplov et al., 2011).

Antitumor Agent Synthesis

Halazy and Magnus (1984) explored the utility of 1-phenylsulfonyl-1,3-butadiene as an electrophilic equivalent in synthesizing 3,3'-bipyrroles, highlighting its application in the development of antitumor agents. This study illustrates the compound's role in facilitating the synthesis of biologically active molecules (Halazy & Magnus, 1984).

Development of Antibodies for Sulfonamide Antibiotics

Adrián et al. (2009) developed antibodies for detecting sulfonamide antibiotics in milk, using hapten design strategies that target common sulfonamide structures. This research underscores the compound's relevance in generating specific antibodies for environmental and food safety testing (Adrián et al., 2009).

Ionic Liquids for Electrochemical Applications

Forsyth et al. (2006) synthesized N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts, investigating their properties as ionic liquids and solid electrolytes. This work demonstrates the potential of such compounds in creating high-performance materials for energy storage and conversion devices (Forsyth et al., 2006).

Nonpeptide Inhibitors of Human Heart Chymase

A study by Niwata et al. (1997) on 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives revealed their efficacy as selective inhibitors of human heart chymase, indicating the potential therapeutic applications of sulfonamide-based inhibitors in cardiovascular diseases (Niwata et al., 1997).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-methylsulfonyl-3-phenylpyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-15(13,14)12-8-7-11(9-12)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJAYFSOYXEMOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Methylsulfonyl)-3-phenylpyrrolidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

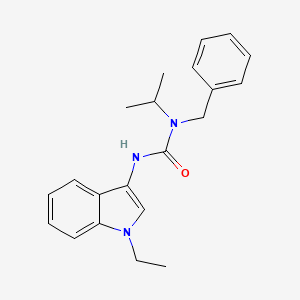

![N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2358490.png)

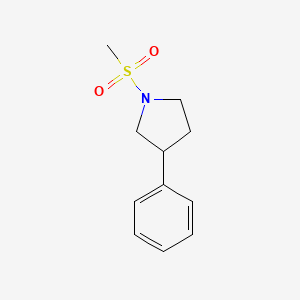

![(4-Methyl-1,3-thiazol-5-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2358495.png)

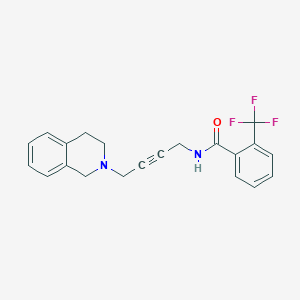

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2358497.png)

![{[4-(Difluoromethoxy)butoxy]methyl}benzene](/img/structure/B2358504.png)